rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate
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Overview
Description
rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate, can be achieved through various methods. One common approach involves the condensation of aldehydes with primary nitro compounds, leading to isoxazoline-N-oxides or isoxazole derivatives . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs large-scale synthetic methods that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to oxazoles or other oxidized derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Introduction of different substituents on the isoxazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions include various functionalized isoxazole derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate include other isoxazole derivatives such as:
- rel-Ethyl (3aR,7aS)-3a,6,7,7a-tetrahydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate .
- rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate .
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its distinct arrangement of atoms and functional groups allows it to interact with different molecular targets, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H13NO3 |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl (3aR,6aR)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-2-12-9(11)8-6-4-3-5-7(6)13-10-8/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
ZREHWCUVCSENRL-NKWVEPMBSA-N |
Isomeric SMILES |
CCOC(=O)C1=NO[C@H]2[C@@H]1CCC2 |
Canonical SMILES |
CCOC(=O)C1=NOC2C1CCC2 |
Origin of Product |
United States |
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